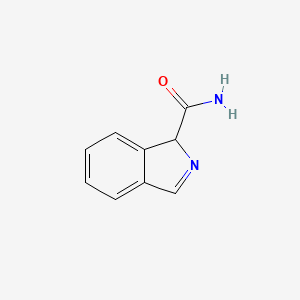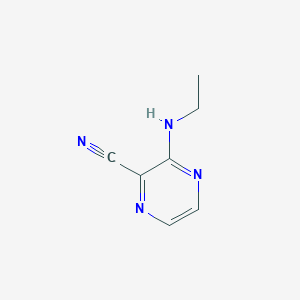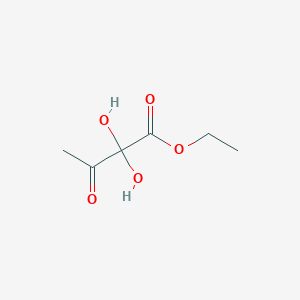
3-Butylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylpyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a pyrazine ring substituted with a butyl group at the third position and an amino group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpyrazin-2-amine can be achieved through several methods. One common approach involves the alkylation of pyrazine with butyl halides followed by amination. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often involve heating the mixture to reflux temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to accelerate the reaction. The use of high-pressure reactors and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Nitro-3-butylpyrazine.
Reduction: this compound derivatives with different alkyl groups.
Substitution: Various substituted pyrazine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Butylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Butylpyrazin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The butyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.
Vergleich Mit ähnlichen Verbindungen
3-Aminopyrazine: Lacks the butyl group, making it less lipophilic.
2-Butylpyrazine: Lacks the amino group, reducing its ability to form hydrogen bonds.
3-Butyl-5-methylpyrazine: Contains an additional methyl group, altering its chemical properties.
Uniqueness: 3-Butylpyrazin-2-amine is unique due to the presence of both the butyl and amino groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
91678-85-2 |
|---|---|
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3-butylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-7-8(9)11-6-5-10-7/h5-6H,2-4H2,1H3,(H2,9,11) |
InChI-Schlüssel |
KGFKAUJGEFCTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC=CN=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)

![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)



